![molecular formula C9H10N2OS B1602950 5-エチル-6-メチルチエノ[2,3-d]ピリミジン-4(3H)-オン CAS No. 439692-89-4](/img/structure/B1602950.png)

5-エチル-6-メチルチエノ[2,3-d]ピリミジン-4(3H)-オン

説明

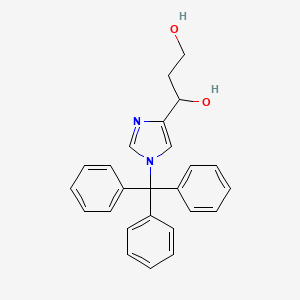

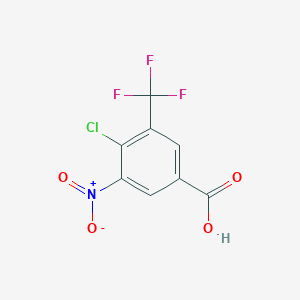

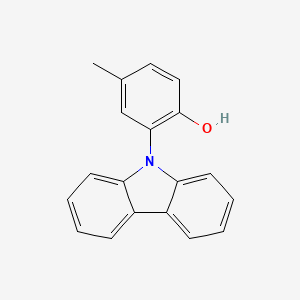

“5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C9H10N2S2 . It belongs to the class of organic compounds known as thienopyrimidines, which are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, an efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment has been developed .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2H- and 2-(p-Tolylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ones, has been investigated by X-ray diffraction . In these structures, the tautomeric form with a localized N(1)=C(2) bond is realized .科学的研究の応用

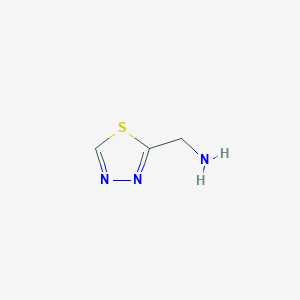

抗結核剤

チエノ[2,3-d]ピリミジン-4(3H)-オンは、抗結核剤としての可能性を評価するために合成されています。このクラスのいくつかの化合物は、マイコバクテリウム・ツベルクローシス H37Ra およびマイコバクテリウム・ボビス BCG に対して顕著な活性を示し、最小阻害濃度 (MIC) は 6〜8 μM の範囲です。 これらの知見は、チエノピリミジノンが新しい抗結核薬に開発される可能性があることを示唆しています .

官能基化化合物の合成

チエノ[2,3-d]ピリミジン-4(3H)-オン骨格は、幅広い官能基化化合物の合成のための汎用性の高い前駆体として役立ちます。 研究者は、これらの誘導体を合成するための効率的な方法を開発しており、それらはさらに修飾されて、さまざまな生物活性分子を作成することができます .

抗菌研究

抗結核用途を超えて、チエノ[2,3-d]ピリミジン-4(3H)-オン誘導体は、より広範な抗菌効果について研究されています。 これらの化合物の構造的多様性と改変可能性により、医学とヘルスケアにおける潜在的な用途を備えた新しい抗菌剤を開発するための適切な候補となります .

将来の方向性

The future directions for research on “5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, pyrimidinamine derivatives have been considered promising agricultural compounds due to their outstanding activity and different mode of action from other fungicides .

作用機序

Target of Action

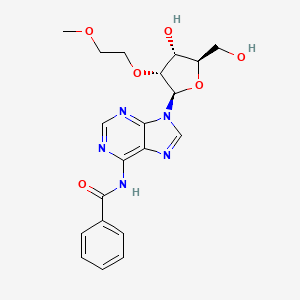

The primary target of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a promising target for cancer therapy .

Mode of Action

5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one acts as a highly potent and selective inhibitor of PI3K . It binds to the PI3K enzyme, preventing it from performing its role in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway . This inhibition disrupts the pathway, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including growth and survival. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Similar compounds in its class have shown good developability profiles in cell-based proliferation and adme (absorption, distribution, metabolism, and excretion) assays .

Result of Action

The inhibition of the PI3K/AKT/mTOR pathway by 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can lead to a decrease in cell proliferation and an increase in cell death . This makes it a potential candidate for the development of new antitumor agents .

特性

IUPAC Name |

5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-3-6-5(2)13-9-7(6)8(12)10-4-11-9/h4H,3H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSQQVHSSWZWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC2=C1C(=O)NC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629673 | |

| Record name | 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439692-89-4 | |

| Record name | 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

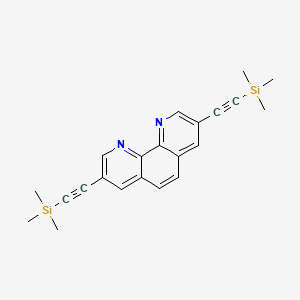

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)